1-Nitro-3-(2-phenylethoxy)benzene

Description

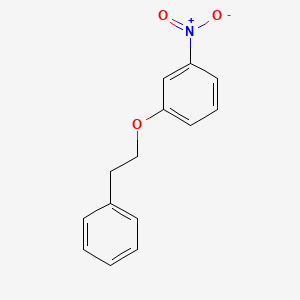

1-Nitro-3-(2-phenylethoxy)benzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the 1-position and a 2-phenylethoxy substituent (-OCH₂CH₂C₆H₅) at the 3-position of the benzene ring. The 2-phenylethoxy group is notable for its role in modulating electronic and steric effects, which can influence reactivity and interactions in biological systems .

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

1-nitro-3-(2-phenylethoxy)benzene |

InChI |

InChI=1S/C14H13NO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |

InChI Key |

JZJFXHISOOKKSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison Insights :

- The nitro group’s IR absorption in 3f aligns with typical nitrobenzene derivatives, suggesting similar electronic environments in the target compound .

Substituent Variations: Phenylethynyl vs. Phenylethoxy

1-Nitro-3-(phenylethynyl)benzene (CAS 29338-47-4) replaces the oxygen atom in the phenylethoxy group with a carbon-carbon triple bond:

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₉NO₂ | |

| Molar Mass | 223.23 g/mol | |

| Storage Conditions | 2–8°C |

Comparison Insights :

- The phenylethynyl group introduces rigidity and extended conjugation, likely increasing thermal stability compared to the flexible 2-phenylethoxy chain in the target compound.

- The absence of an ether oxygen may reduce polarity, affecting solubility in polar solvents .

Trifluoromethoxy and Trifluoromethylsulfonyl Derivatives

1-Nitro-3-(trifluoromethoxy)benzene

| Property | Value/Description | Reference |

|---|---|---|

| Boiling Point | 96°C | |

| Molecular Formula | C₇H₄F₃NO₃ | |

| Purity | ≥98.0% (GC) |

1-Nitro-3-(trifluoromethylsulfonyl)benzene

| Property | Value/Description | Reference |

|---|---|---|

| Hazards | Harmful by inhalation, skin contact, or ingestion |

Comparison Insights :

- Trifluoromethoxy and trifluoromethylsulfonyl groups are strong electron-withdrawing substituents, which would significantly lower the electron density of the benzene ring compared to the 2-phenylethoxy group. This could enhance electrophilic substitution reactivity at the nitro-substituted position .

Halogen-Substituted Analogs: 1-Iodo-4-(2-phenylethoxy)benzene

This compound substitutes iodine at the 1-position and retains the 2-phenylethoxy group at the 4-position:

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₃IO | |

| SMILES | C1=CC=C(C=C1)CCOC2=CC=C(C=C2)I |

Comparison Insights :

- The iodine atom’s large atomic radius and polarizability may increase molecular weight and influence crystal packing or halogen bonding interactions, unlike the nitro group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.